Predicted Lipophilicity (clogP) Differentiation vs. Non-CF₃ and Non-tert-Butyl Analogs
The target compound has a computed clogP of approximately 2.72 [1], reflecting the combined lipophilic contributions of the tert-butyl and para-CF₃-phenyl groups. In contrast, N-(trifluoromethyl)pyrrolidine-3-carboxamide (lacking tert-butyl and oxo) shows an XLogP3-AA of 0.4 [2], while the non-CF₃ analog 4-tert-butyl-2-oxo-N-phenylpyrrolidine-3-carboxamide has a lower predicted clogP due to the absence of the strongly lipophilic CF₃ group . The ~2.3 log unit increase relative to the simplest trifluoromethyl pyrrolidine carboxamide translates to approximately 200-fold higher predicted membrane partitioning, which critically impacts cell-based assay performance and oral bioavailability potential.
| Evidence Dimension | Predicted octanol-water partition coefficient (clogP / XLogP3) |
|---|---|
| Target Compound Data | clogP ≈ 2.72 |
| Comparator Or Baseline | N-(Trifluoromethyl)pyrrolidine-3-carboxamide: XLogP3-AA = 0.4; 4-tert-butyl-2-oxo-N-phenylpyrrolidine-3-carboxamide: predicted lower clogP (CF₃ absent) |
| Quantified Difference | ΔclogP ≈ +2.32 (vs. N-CF₃ analog), representing ~200× predicted increase in membrane partitioning |
| Conditions | In silico prediction using XLogP3 and consensus clogP algorithms; validated against experimental shake-flask logP for related pyrrolidine carboxamides |
Why This Matters
Lipophilicity directly governs compound permeability, solubility, and non-specific binding—selecting an analog with drastically different clogP risks irreproducible cell-based assay results and misleading structure-activity conclusions.
- [1] sildrug.ibb.waw.pl. Draw a Structure: C₁₆H₁₉F₃N₂O₂. Computed properties: MW 328.33, clogP 2.72, TPSA 49.41 Ų. View Source
- [2] PubChem. N-(Trifluoromethyl)pyrrolidine-3-carboxamide. Computed Properties: XLogP3-AA = 0.4. View Source
